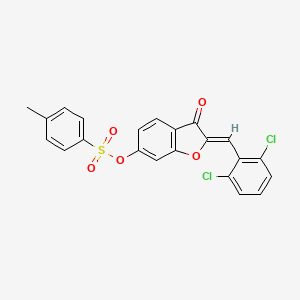
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C22H14Cl2O5S and its molecular weight is 461.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C₁₈H₁₅Cl₂O₄S
- Molecular Weight : 392.29 g/mol
The compound features a benzofuran moiety linked to a dichlorobenzylidene group and a sulfonate ester. This unique structure is hypothesized to contribute to its biological properties.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HT-29) cancers. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of related compounds:
- Cell Lines Tested : MCF-7, A549, HT-29, C6 (rat glioma)
- Method : MTT assay for cytotoxicity.
- Results : Compounds exhibited IC₅₀ values ranging from 5 to 20 µM against cancer cell lines, indicating potent activity compared to control groups.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Benzofuran derivatives have been documented to possess bactericidal activity against both drug-susceptible and drug-resistant strains of bacteria.
Example Findings:
- A related benzofuran compound was found to inhibit Mycobacterium tuberculosis with an IC₅₀ comparable to first-line treatments like isoniazid.
Anti-inflammatory Effects
Some studies suggest that benzofuran derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The effectiveness of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is influenced by various substituents on its aromatic rings.
Key SAR Observations:
- Dichloro Substitution : The presence of chlorine atoms at the 2 and 6 positions on the benzene ring enhances lipophilicity and biological activity.
- Sulfonate Group : The sulfonate moiety is critical for solubility in biological systems, enhancing bioavailability.
- Benzofuran Core : The benzofuran structure contributes to the compound's ability to interact with biological targets effectively.
Research Findings Summary
| Activity Type | Cell Lines Tested | IC₅₀ Range (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, A549, HT-29 | 5 - 20 | Apoptosis induction |
| Antimicrobial | M. tuberculosis | Comparable to isoniazid | Bactericidal activity |
| Anti-inflammatory | Various | Not specified | Cytokine modulation |
Properties
Molecular Formula |
C22H14Cl2O5S |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H14Cl2O5S/c1-13-5-8-15(9-6-13)30(26,27)29-14-7-10-16-20(11-14)28-21(22(16)25)12-17-18(23)3-2-4-19(17)24/h2-12H,1H3/b21-12- |
InChI Key |
HDRROZCABFGEML-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















